molecular formula C8H5ClO2 B1587797 5-Chlorobenzofuran-3-one CAS No. 3261-05-0

5-Chlorobenzofuran-3-one

Cat. No. B1587797
CAS RN: 3261-05-0
M. Wt: 168.57 g/mol
InChI Key: QQCUCXUMVSGDJH-UHFFFAOYSA-N
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Patent
US04895860

Procedure details

According to the procedure of M. E. Jung et al., J. Org. Chem., 53, 423 (1988), a solution of diazomethane in ether [prepared from N-methyl-N-nitroso-p-toluenesulfonamide (5.8 g, 0.026 mol) and potassium hydroxide (2.9 g, 0.052 mol) in H2O (7 mL), ethanol (10 mL), and ether (70 mL) utilizing a mini-Diazald® apparatus] was added to 5-chloro-2-methoxybenzoyl chloride (2.0 g, 0.010 mol). The resulting mixture was stirred for 30 minutes, concentrated, and acetic acid (20 mL) was added. After 15 minutes, the mixture was concentrated to give 1.6 g (97%) of the product as an orange solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
2.9 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
Yield
97%

Identifiers

REACTION_CXSMILES
[N+](=C)=[N-].CN(N=O)S(C1C=CC(C)=CC=1)(=O)=O.[OH-].[K+].[Cl:20][C:21]1[CH:22]=[CH:23][C:24]([O:30][CH3:31])=[C:25]([CH:29]=1)[C:26](Cl)=[O:27]>CCOCC.O.C(O)C>[Cl:20][C:21]1[CH:22]=[CH:23][C:24]2[O:30][CH2:31][C:26](=[O:27])[C:25]=2[CH:29]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=[N-])=C
Name
Quantity
5.8 g
Type
reactant
Smiles
CN(S(=O)(=O)C1=CC=C(C=C1)C)N=O
Name
Quantity
2.9 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Name
Quantity
7 mL
Type
solvent
Smiles
O
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
70 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC=C(C=C1)S(=O)(=O)N(C)N=O
Step Three
Name
Quantity
2 g
Type
reactant
Smiles
ClC=1C=CC(=C(C(=O)Cl)C1)OC

Conditions

Stirring
Type
CUSTOM
Details
The resulting mixture was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
acetic acid (20 mL) was added
WAIT
Type
WAIT
Details
After 15 minutes
Duration
15 min
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC=1C=CC2=C(C(CO2)=O)C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 94.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.